molecular formula C15H14F3N3O2S B2707550 6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797983-26-6

6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B2707550
CAS No.: 1797983-26-6
M. Wt: 357.35
InChI Key: NGDKPXCRZJFHRG-UHFFFAOYSA-N
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Description

6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built on a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold, a privileged heterocyclic structure recognized for its versatile bioactivity and potential as a kinase inhibitor core . The specific substitution with a (3-(trifluoromethyl)benzyl)sulfonyl group at the 6-position is a key structural feature designed to modulate the compound's physicochemical properties, binding affinity, and metabolic stability, as the trifluoromethyl group is a common pharmacophore known to enhance membrane permeability and bioavailability . Scientific literature indicates that analogs within the tetrahydropyrido[4,3-d]pyrimidine chemical class have been investigated as potent and highly selective inhibitors of biologically important targets. Notably, related compounds have shown promise as CaMKII (Ca2+/calmodulin-dependent protein kinase II) inhibitors, demonstrating over 100-fold selectivity for CaMKII over other off-target kinases . Furthermore, recent research published in 2024 highlights that novel pyrido[4,3-d]pyrimidine derivatives are being explored as inhibitors of the Kirsten rat sarcoma viral oncogene homolog (KRAS), a frequently mutated oncoprotein in cancers such as non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . Other derivatives based on the tetrahydropyrido[3,4-d]pyrimidine scaffold have been identified as novel selective inhibitors of Axl kinase, a receptor tyrosine kinase implicated in cancer progression, and as Erk2 (Extracellular signal-regulated kinase 2) inhibitors for targeting MAPK signaling pathways . This compound is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this material should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

6-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2S/c16-15(17,18)13-3-1-2-11(6-13)9-24(22,23)21-5-4-14-12(8-21)7-19-10-20-14/h1-3,6-7,10H,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDKPXCRZJFHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a novel synthetic molecule with potential therapeutic applications. Its unique structure incorporates a trifluoromethyl group and a sulfonyl moiety, which may significantly influence its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H16F3N3O2SC_{16}H_{16}F_3N_3O_2S. The presence of the trifluoromethyl group enhances lipophilicity and binding affinity to biological targets, while the sulfonyl group may facilitate interactions through hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. Studies suggest that the trifluoromethyl group increases hydrophobic interactions with target proteins, enhancing binding efficiency. The sulfonyl moiety may stabilize the compound-protein complex through hydrogen bonding with amino acid residues.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has shown effectiveness against A431 vulvar epidermal carcinoma cells by disrupting cellular metabolism and signaling pathways associated with tumor growth .
  • Antimicrobial Activity : Preliminary tests indicate that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disrupting bacterial cell wall synthesis or function .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential in animal models. Results suggest that it can reduce inflammatory markers and cytokine production in response to inflammatory stimuli .

Case Studies

  • In Vitro Cytotoxicity : A study assessed the cytotoxic effects of the compound on human cancer cell lines. The results indicated an IC50 value in the low micromolar range for several tested lines, highlighting its potential as a chemotherapeutic agent.
  • In Vivo Tumor Regression : In animal models bearing tumors derived from human cancer cells, administration of the compound resulted in significant tumor size reduction compared to control groups. This effect was associated with decreased angiogenesis and increased apoptosis within the tumors .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructureBiological Activity
5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazineStructureModerate anticancer activity
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo PyrazineStructureLow antimicrobial activity
7-Oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrileStructureHigh kinase inhibitory profile

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that pyrimidine derivatives, including those with trifluoromethyl substitutions, exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound has been evaluated for its efficacy against several types of cancer cells, showing promising results in vitro against human prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells. The mechanism of action typically involves the inhibition of key signaling pathways involved in cell survival and proliferation.

Antifungal and Insecticidal Properties
In addition to anticancer activity, compounds with similar structures have demonstrated antifungal and insecticidal properties. A study synthesized a series of trifluoromethyl pyrimidine derivatives and evaluated their antifungal efficacy against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. Some derivatives showed inhibition rates comparable to established antifungal agents, suggesting that the compound may be effective in agricultural applications as a fungicide or insecticide .

Structure-Activity Relationship (SAR)

The unique trifluoromethyl group attached to the benzyl sulfonyl moiety contributes significantly to the biological activity of the compound. The presence of this group enhances lipophilicity and metabolic stability, which are critical for drug development. Studies focusing on the SAR of similar compounds have revealed that modifications to the pyrimidine ring can lead to variations in potency and selectivity against different biological targets.

Case Study 1: Anticancer Activity

A recent study evaluated a series of pyrimidine derivatives for their anticancer properties. Among them, the compound exhibited an IC50 value of 5 μg/ml against PC3 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (μg/ml)Comparison
6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidinePC35Lower than doxorubicin
Other Pyrimidine DerivativeK56210Similar activity

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of various trifluoromethyl pyrimidines. The compound demonstrated an inhibition rate of over 90% against B. cinerea, indicating its potential as a novel antifungal agent .

CompoundPathogenInhibition Rate (%)Standard
This compoundB. cinerea90+Tebuconazole
Other Pyrimidine DerivativeS. sclerotiorum82Tebuconazole

Comparison with Similar Compounds

The pyrido[4,3-d]pyrimidine scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a comparative analysis of key analogs:

Structural and Functional Group Variations

a. 2,4-Diamino-6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines ()

  • Substituents: 2,4-amino groups and a 6-benzyl group.
  • Bioactivity : Demonstrated antimalarial (Plasmodium berghei) and antibacterial (Streptococcus faecalis) activity, with MIC values ranging from >0.25 to 10 μg/mL .
  • Key Properties: High solubility due to amino groups, but reduced metabolic stability compared to sulfonyl analogs.

b. 6-(3-Fluorobenzoyl)-2-[2-(Trifluoromethyl)benzyl] Analogs ()

  • Substituents : 6-fluorobenzoyl and 2-(trifluoromethyl)benzyl groups.
  • Key Properties : Fluorinated substituents enhance lipophilicity and resistance to oxidative metabolism. The ketone at position 6 may influence binding to folate enzymes .

c. 6-Benzyl-4-Chloro Derivatives ()

  • Substituents : 6-benzyl and 4-chloro groups.
  • Applications : Intermediate for synthesizing tetrahydropteroic acid derivatives. The 4-chloro group serves as a leaving site for nucleophilic substitution .

d. Thieno[2,3-d]pyrimidine Hybrids ()

  • Core Modification : Pyrido[4,3-d]pyrimidine fused with a thiophene ring.
  • Bioactivity : Thiadiazol-urea derivatives (e.g., compound 11j ) exhibited cytotoxic activity, with IC₅₀ values in the micromolar range against cancer cell lines .
Physicochemical and Pharmacokinetic Properties
Compound logP Solubility Metabolic Stability Key Substituent Effects
Target Compound ~3.5 Moderate High CF₃ (lipophilicity), sulfonyl (polarity)
2,4-Diamino-6-benzyl analog ~2.0 High Moderate Amino groups (solubility)
6-(3-Fluorobenzoyl) analog ~4.2 Low High Fluorinated groups (stability)
Thieno[2,3-d]pyrimidine ~3.8 Low Moderate Thiophene (π-stacking interactions)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of a tetrahydropyrido[4,3-d]pyrimidine precursor using 3-(trifluoromethyl)benzylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Optimization involves varying reaction temperature (0–25°C), stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), and solvent polarity to maximize yield. Purification typically employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm sulfonyl group integration and trifluoromethyl resonance (δ ~110–120 ppm in ¹⁹F NMR).
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell permeability, protein binding). Address this by:

  • Standardizing assay conditions : Use isogenic cell lines and matched controls.
  • Pharmacokinetic profiling : Measure logP, plasma stability, and metabolic half-life to correlate in vitro/in vivo results.
  • Computational modeling : Perform molecular docking to assess target binding affinity variations due to conformational flexibility .

Q. How can X-ray crystallography elucidate the conformational stability of the tetrahydropyrido[4,3-d]pyrimidine core?

  • Methodological Answer : Co-crystallize the compound with a target protein (e.g., kinase or enzyme) using vapor diffusion methods. Resolve the structure at ≤2.0 Å resolution to analyze:

  • Sulfonyl group orientation : Hydrogen bonding with active-site residues.
  • Tetrahydropyrido ring puckering : Impact on binding pocket compatibility.
  • Trifluoromethyl interactions : Hydrophobic contacts or halogen bonding .

Q. What are the key considerations for designing SAR studies to improve this compound’s selectivity?

  • Methodological Answer : Focus on modular substitutions:

  • Sulfonyl group : Replace with sulfonamide or sulfonic acid to alter polarity.
  • Trifluoromethyl position : Test meta vs. para substitution on the benzyl group.
  • Pyrido-pyrimidine core : Introduce methyl or methoxy groups at positions 5 or 7 to modulate steric effects.
    Validate selectivity via kinase profiling panels or off-target screening .

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